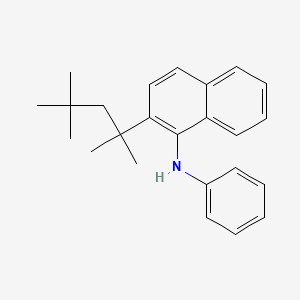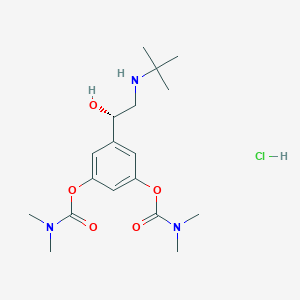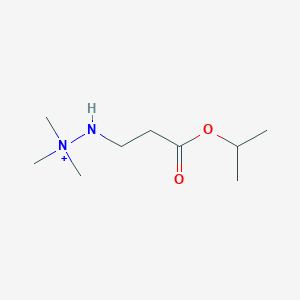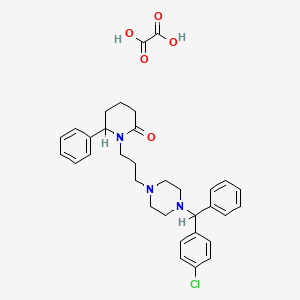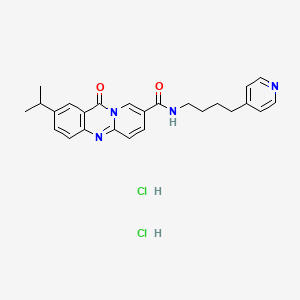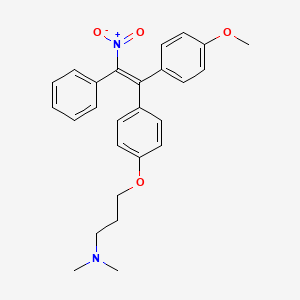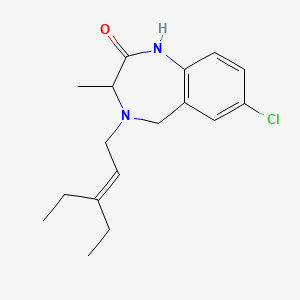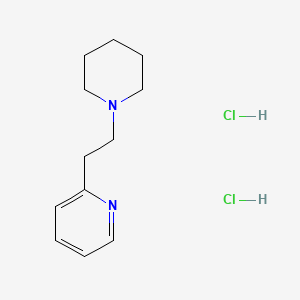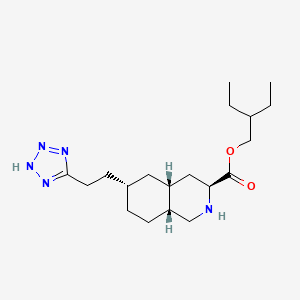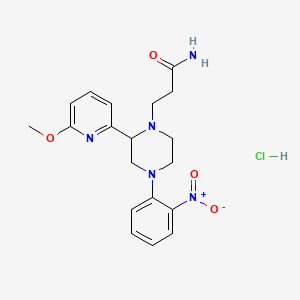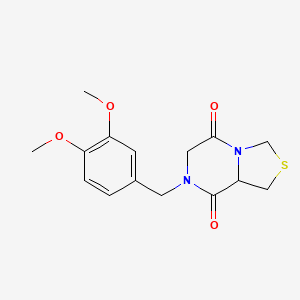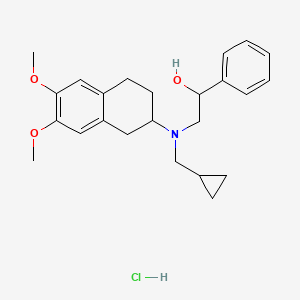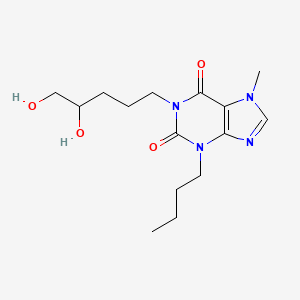
3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine is a xanthine derivative. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects. This particular compound is characterized by its unique structure, which includes a butyl group, a dihydroxypentyl chain, and a methyl group attached to the xanthine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine typically involves multi-step organic reactions. The starting materials are often commercially available xanthine derivatives, which undergo alkylation and hydroxylation reactions to introduce the butyl and dihydroxypentyl groups, respectively. The reaction conditions usually involve the use of strong bases and organic solvents under controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The xanthine core can be reduced under specific conditions to form dihydroxanthines.
Substitution: The butyl and dihydroxypentyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Wissenschaftliche Forschungsanwendungen
3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine has several applications in scientific research:
Chemistry: Used as a model compound to study xanthine derivatives and their reactivity.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for other chemical syntheses.
Wirkmechanismus
The mechanism of action of 3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine involves its interaction with various molecular targets, including:
Adenosine Receptors: It may act as an antagonist, blocking the effects of adenosine and leading to increased alertness and reduced fatigue.
Phosphodiesterase Inhibition: By inhibiting phosphodiesterase enzymes, it can increase the levels of cyclic AMP (cAMP), leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine: Another xanthine derivative known for its stimulant effects.
Theobromine: Found in chocolate, it has similar but milder effects compared to caffeine.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Uniqueness
3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other xanthine derivatives. Its butyl and dihydroxypentyl groups may enhance its solubility and bioavailability, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
86257-03-6 |
|---|---|
Molekularformel |
C15H24N4O4 |
Molekulargewicht |
324.38 g/mol |
IUPAC-Name |
3-butyl-1-(4,5-dihydroxypentyl)-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C15H24N4O4/c1-3-4-7-18-13-12(17(2)10-16-13)14(22)19(15(18)23)8-5-6-11(21)9-20/h10-11,20-21H,3-9H2,1-2H3 |
InChI-Schlüssel |
DUTVLFGDRFPFIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=C(C(=O)N(C1=O)CCCC(CO)O)N(C=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


